molecular formula C13H18Cl2N2O2 B14055520 N-(2,4-dichlorobenzyl)-2,2-diethoxyacetimidamide

N-(2,4-dichlorobenzyl)-2,2-diethoxyacetimidamide

Katalognummer: B14055520
Molekulargewicht: 305.20 g/mol
InChI-Schlüssel: PSQGPXUZFGQICZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-dichlorobenzyl)-2,2-diethoxyacetimidamide is an organic compound characterized by the presence of a 2,4-dichlorobenzyl group attached to a 2,2-diethoxyacetimidamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-2,2-diethoxyacetimidamide typically involves the reaction of 2,4-dichlorobenzyl chloride with 2,2-diethoxyacetimidamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-dichlorobenzyl)-2,2-diethoxyacetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Azides, thiols.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dichlorobenzyl)-2,2-diethoxyacetimidamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2,4-dichlorobenzyl)-2,2-diethoxyacetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the replication of certain viruses by interfering with viral enzymes or proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2,4-dichlorobenzyl)-2,2-diethoxyacetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H18Cl2N2O2

Molekulargewicht

305.20 g/mol

IUPAC-Name

N'-[(2,4-dichlorophenyl)methyl]-2,2-diethoxyethanimidamide

InChI

InChI=1S/C13H18Cl2N2O2/c1-3-18-13(19-4-2)12(16)17-8-9-5-6-10(14)7-11(9)15/h5-7,13H,3-4,8H2,1-2H3,(H2,16,17)

InChI-Schlüssel

PSQGPXUZFGQICZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C(=NCC1=C(C=C(C=C1)Cl)Cl)N)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.